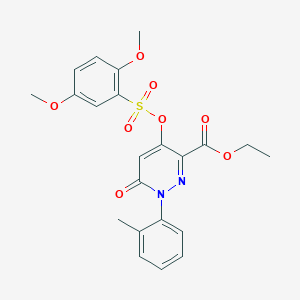
Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H22N2O8S and its molecular weight is 474.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C21H20N2O8S and a molecular weight of approximately 460.46 g/mol. Its structure includes a dihydropyridazine core modified by various functional groups including sulfonyl and carboxylate moieties, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N2O8S |
| Molecular Weight | 460.46 g/mol |
| Functional Groups | Sulfonyl, Carboxylate |
| Core Structure | Dihydropyridazine |
Antimicrobial Activity
Recent studies have indicated that derivatives of dihydropyridazine compounds exhibit notable antimicrobial properties. For instance, compounds structurally similar to this compound have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives can be as low as 0.22 μg/mL, indicating strong antibacterial potential against strains such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Research has also suggested that compounds with similar structural motifs possess antitumor properties. In vitro studies have demonstrated that these derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific derivatives have been shown to induce significant cytotoxic effects on human cancer cell lines, highlighting their potential as anticancer agents.
Hypolipidemic Effects
In studies involving animal models, certain derivatives have been evaluated for their hypolipidemic effects. For example, related compounds have been reported to reduce serum cholesterol and triglyceride levels significantly in rats . This suggests that this compound may also exhibit lipid-lowering effects, which could be beneficial for cardiovascular health.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been found to inhibit key enzymes involved in metabolic pathways related to lipid metabolism and tumor growth.
- Modulation of Cell Signaling Pathways : These compounds may affect various signaling pathways that regulate cell proliferation and apoptosis.
- Antioxidant Properties : The presence of methoxy groups in the structure suggests potential antioxidant activity, which could contribute to their protective effects against oxidative stress-related diseases.
Case Study 1: Antimicrobial Evaluation
A recent study evaluated several derivatives of dihydropyridazine for their antimicrobial efficacy. The results showed that one derivative exhibited an MIC of 0.25 μg/mL against Staphylococcus epidermidis, demonstrating its potential as an effective antimicrobial agent .
Case Study 2: Antitumor Activity
In vitro tests on human cancer cell lines revealed that a structurally related compound induced apoptosis in a dose-dependent manner, with IC50 values indicating significant cytotoxicity at concentrations as low as 10 μM .
特性
IUPAC Name |
ethyl 4-(2,5-dimethoxyphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O8S/c1-5-31-22(26)21-18(13-20(25)24(23-21)16-9-7-6-8-14(16)2)32-33(27,28)19-12-15(29-3)10-11-17(19)30-4/h6-13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXBPNHBBBHJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














